Ulodesine

Description

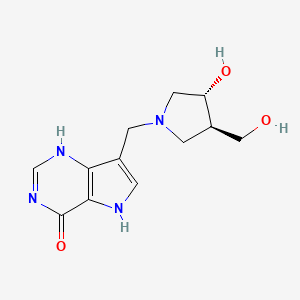

Structure

3D Structure

Properties

IUPAC Name |

7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNHHLILYQEHKK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CNC3=C2N=CNC3=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203332 | |

| Record name | Ulodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548486-59-5 | |

| Record name | Ulodesine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548486595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulodesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ulodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULODESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG8L9460Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ulodesine in Purine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulodesine (formerly BCX4208) is a potent and selective inhibitor of the enzyme purine nucleoside phosphorylase (PNP). By targeting PNP, this compound modulates purine metabolism at a critical juncture, leading to a reduction in the production of uric acid. This mechanism of action positions this compound as a therapeutic agent for hyperuricemia and gout, particularly as an add-on therapy for patients who do not achieve target serum uric acid levels with xanthine oxidase inhibitors alone. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction to Purine Metabolism and Hyperuricemia

Purine metabolism is a fundamental biological process involving the synthesis, breakdown, and salvage of purine nucleotides. The catabolism of purine nucleosides, such as inosine and guanosine, ultimately leads to the formation of uric acid. In humans, high levels of serum uric acid (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[1] Standard therapies for gout often involve the use of xanthine oxidase (XO) inhibitors, such as allopurinol and febuxostat, which block the final steps of uric acid synthesis.[1]

Core Mechanism of Action of this compound

This compound's primary mechanism of action is the potent and selective inhibition of purine nucleoside phosphorylase (PNP).[2][3][4][5] PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of 6-oxopurine nucleosides like inosine and guanosine to their respective bases, hypoxanthine and guanine, and ribose-1-phosphate.[6]

By inhibiting PNP, this compound acts upstream of xanthine oxidase, the target of conventional gout therapies. This inhibition leads to an accumulation of inosine and guanosine and a reduction in the available substrates (hypoxanthine and guanine) for xanthine oxidase. Consequently, the production of uric acid is decreased.[7] This distinct mechanism allows for a complementary therapeutic approach when combined with XO inhibitors.

Signaling Pathway of this compound's Action in Purine Metabolism

Caption: this compound inhibits PNP, blocking the conversion of inosine and guanosine to hypoxanthine and guanine, thereby reducing uric acid production.

Quantitative Data

In Vitro Potency

This compound is a highly potent inhibitor of human PNP, with inhibitory activity in the low nanomolar range.

| Parameter | Value | Reference |

| IC₅₀ (Human PNP) | 2.293 nM/L | [2][5] |

Clinical Efficacy in Gout Patients (Phase 2b Study)

A 52-week, randomized, double-blind, placebo-controlled Phase 2b clinical trial evaluated the efficacy and safety of this compound as an add-on therapy to allopurinol in patients with gout who did not reach the serum uric acid (sUA) goal of <6 mg/dL on allopurinol alone.

Response Rates (sUA < 6 mg/dL) at 52 Weeks

| Treatment Group (once daily) | Allopurinol (300 mg) + Placebo | Allopurinol (300 mg) + this compound (5 mg) | Allopurinol (300 mg) + this compound (10 mg) | Allopurinol (300 mg) + this compound (20 mg) |

| Response Rate (%) | 19 | 45 | 47 | 64 |

Reduction in Plasma Xanthine and Hypoxanthine (Day 85) [7]

A 12-week study demonstrated that this compound, in combination with allopurinol, significantly reduced plasma levels of xanthine and hypoxanthine compared to placebo.

| Treatment Group (once daily) | Mean Change from Baseline in Plasma Xanthine (ng/mL) | Mean Change from Baseline in Plasma Hypoxanthine (ng/mL) |

| Allopurinol (300 mg) + Placebo | Data not specified | Data not specified |

| Allopurinol (300 mg) + this compound (5 mg) | Dose-dependent reduction | Dose-dependent reduction |

| Allopurinol (300 mg) + this compound (10 mg) | Dose-dependent reduction | Dose-dependent reduction |

| Allopurinol (300 mg) + this compound (20 mg) | Dose-dependent reduction | Dose-dependent reduction |

| Allopurinol (300 mg) + this compound (40 mg) | Dose-dependent reduction | Dose-dependent reduction |

Note: The abstract reports significant, dose-dependent reductions but does not provide specific mean change values for each dose group in the provided text.

Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

The inhibitory potency of this compound on PNP activity is determined using a spectrophotometric enzyme assay. The following is a representative protocol based on established methods.

Objective: To determine the IC₅₀ value of this compound for human purine nucleoside phosphorylase.

Materials:

-

Recombinant human PNP enzyme

-

Inosine (substrate)

-

Potassium phosphate buffer

-

Xanthine oxidase (coupling enzyme)

-

This compound (test inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 293 nm

Methodology:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations. Prepare working solutions of PNP, inosine, and xanthine oxidase in potassium phosphate buffer.

-

Assay Reaction: In a 96-well plate, combine the PNP enzyme, xanthine oxidase, and varying concentrations of this compound or vehicle control.

-

Initiation of Reaction: Initiate the reaction by adding the substrate, inosine.

-

Kinetic Measurement: Immediately measure the change in absorbance at 293 nm over time at a constant temperature. The conversion of hypoxanthine (product of the PNP reaction) to uric acid by xanthine oxidase results in an increase in absorbance at this wavelength.

-

Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow for PNP Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against PNP.

Quantification of Plasma Hypoxanthine and Xanthine by LC/MS/MS

The measurement of hypoxanthine and xanthine in plasma samples from clinical trials confirms the in vivo mechanism of action of this compound.

Objective: To quantify the concentrations of hypoxanthine and xanthine in human plasma.

Methodology:

-

Sample Collection and Stabilization: Blood samples are collected in heparin tubes containing a PNP inhibitor (e.g., BCX34) to prevent ex vivo purine metabolism.[7] Plasma is separated by centrifugation.

-

Sample Preparation: Plasma proteins are precipitated using a solvent such as acetonitrile. The supernatant is collected for analysis.

-

Internal Standards: Stable isotope-labeled internal standards ([¹⁵N₂]xanthine and [D₂]hypoxanthine) are added to the samples and calibration standards to ensure accurate quantification.[7]

-

LC/MS/MS Analysis:

-

Chromatography: Separation is achieved using a liquid chromatography system, typically with a reversed-phase or HILIC column.

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for sensitive and specific detection of the target analytes and their internal standards.

-

-

Quantification: A standard curve is generated by plotting the peak area ratios of the analytes to their respective internal standards against the known concentrations of the calibration standards. The concentrations of hypoxanthine and xanthine in the plasma samples are then determined from this curve.

Logical Relationship of this compound's Therapeutic Effect

Caption: The logical cascade from this compound administration to its therapeutic effect in gout.

Conclusion

This compound represents a targeted therapeutic approach for the management of hyperuricemia and gout. Its mechanism of action, centered on the potent and selective inhibition of purine nucleoside phosphorylase, is distinct from and complementary to existing therapies. By reducing the metabolic flux towards uric acid production, this compound effectively lowers serum uric acid levels, particularly when used in combination with xanthine oxidase inhibitors. The data and methodologies presented in this guide provide a comprehensive technical foundation for understanding the core pharmacological principles of this compound.

References

- 1. Study to Evaluate sUA Lowering Activity, Safety and Efficacy of Oral this compound Added to Allopurinol | Clinical Research Trial Listing [centerwatch.com]

- 2. assaygenie.com [assaygenie.com]

- 3. PNP Assay Kit - Purine Nucleoside Phosphorylase Assay Kit [novocib.com]

- 4. PNP (Purine nucleoside phosphorylase) enzyme assay | Synnovis [synnovis.co.uk]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. assaygenie.com [assaygenie.com]

- 7. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]

The Therapeutic Potential of Ulodesine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulodesine (BCX4208) is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial in the purine salvage pathway. By blocking PNP, this compound effectively reduces the production of uric acid, the causative agent of gout. This mechanism of action, distinct from that of xanthine oxidase inhibitors, presents a complementary therapeutic strategy for managing hyperuricemia and gout, particularly in patients who do not respond adequately to conventional therapies. Preclinical and clinical studies have demonstrated this compound's ability to significantly lower serum uric acid levels, both as a monotherapy and in combination with allopurinol. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Introduction

Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints and soft tissues, resulting from chronic hyperuricemia.[1] The current standard of care primarily involves xanthine oxidase inhibitors like allopurinol, which block the terminal step in uric acid synthesis. However, a significant portion of patients fail to achieve target serum uric acid (sUA) levels with monotherapy.[2] this compound, a purine nucleoside phosphorylase (PNP) inhibitor, offers a novel approach by targeting an earlier step in the purine metabolism pathway.[1][3] This guide delves into the scientific foundation of this compound's therapeutic potential, providing a technical resource for researchers and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of purine nucleoside phosphorylase (PNP).[3] PNP catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective purine bases, hypoxanthine and guanine.[3] Hypoxanthine is subsequently oxidized to xanthine and then to uric acid by xanthine oxidase (XO). By inhibiting PNP, this compound prevents the conversion of inosine to hypoxanthine, thereby reducing the substrate available for uric acid synthesis.[3]

Signaling Pathway

The inhibition of PNP by this compound occurs upstream of xanthine oxidase, providing a complementary mechanism to existing gout therapies.[1]

References

Ulodesine (BCX4208): A Technical Deep Dive into its Discovery and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulodesine (BCX4208) is a potent, orally bioavailable small molecule inhibitor of purine nucleoside phosphorylase (PNP). Developed by BioCryst Pharmaceuticals, it was investigated primarily as a treatment for gout and initially for psoriasis. By inhibiting PNP, this compound blocks a key step in the purine salvage pathway, thereby reducing the production of uric acid. This mechanism of action is upstream of and complementary to that of xanthine oxidase inhibitors. While this compound demonstrated significant efficacy and a generally well-tolerated safety profile in Phase 2 clinical trials for gout, its development was discontinued after 2012. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, presenting a valuable case study for researchers and professionals in drug development.

Introduction: The Rationale for Purine Nucleoside Phosphorylase Inhibition

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to their respective purine bases and ribose-1-phosphate or deoxyribose-1-phosphate. In humans, the end product of purine metabolism is uric acid. Elevated levels of uric acid, or hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and other tissues, causing the painful inflammatory condition known as gout.[1]

Genetic deficiency of PNP in humans results in a severe T-cell immunodeficiency, highlighting the enzyme's critical role in T-lymphocyte proliferation.[2] This observation provided the initial rationale for developing PNP inhibitors for T-cell mediated autoimmune diseases and T-cell malignancies.[3] Subsequently, the role of PNP in uric acid production made it an attractive target for the treatment of gout.

This compound was developed as a second-generation PNP inhibitor, following an earlier compound, forodesine. The design of these inhibitors was guided by a structure-based drug design approach, utilizing the three-dimensional crystal structure of the PNP enzyme to create potent and specific inhibitors.[4][5]

Mechanism of Action

This compound is a transition-state analog inhibitor of human PNP.[2][6] It potently inhibits the enzyme with an IC50 of 0.5 nM. By blocking PNP, this compound prevents the conversion of purine nucleosides (inosine and guanosine) to their respective bases (hypoxanthine and guanine). This action occurs upstream of xanthine oxidase, the target of conventional gout therapies like allopurinol. The reduction in hypoxanthine and xanthine, which are precursors to uric acid, leads to a decrease in overall uric acid production.[7]

The signaling pathway below illustrates the role of PNP in purine metabolism and the site of action of this compound.

Preclinical Development

In Vitro Studies

This compound was identified as a potent inhibitor of human PNP with a reported IC50 of 0.5 nM. In vitro studies demonstrated that in the presence of deoxyguanosine (dGuo), this compound inhibits the proliferation of lymphocytes stimulated by various factors, including mixed lymphocyte reaction (MLR), IL-2, or Concanavalin A, with IC50 values of 0.159 µM, 0.26 µM, and 0.73 µM, respectively.[2] This inhibition is a result of increased intracellular concentrations of deoxyguanosine triphosphate (dGTP), which leads to apoptosis in T-cells, B-cells, and Natural Killer (NK) cells.[2]

In Vivo Studies

In a mouse model, oral administration of this compound resulted in elevated plasma levels of dGuo, mimicking the biochemical phenotype of PNP-deficient patients.[2] A study utilizing a novel acute hyperuricemia mouse model demonstrated that intravenous injection of this compound effectively eliminated the accumulation of uric acid in the blood.[8] This study also confirmed the potent PNP inhibitory activity of this compound with an IC50 of 2.293 nmol/L.[8]

Preclinical Data Summary

| Parameter | Value | Reference |

| IC50 (Human PNP) | 0.5 nM | |

| IC50 (PNP in mouse model enzyme assay) | 2.293 nmol/L | [8] |

| IC50 (Lymphocyte proliferation, MLR-stimulated) | 0.159 µM (in presence of 10 µM dGuo) | [2] |

| IC50 (Lymphocyte proliferation, IL-2-stimulated) | 0.26 µM (in presence of 10 µM dGuo) | [2] |

| IC50 (Lymphocyte proliferation, Con A-stimulated) | 0.73 µM (in presence of 10 µM dGuo) | [2] |

Clinical Development

This compound underwent clinical investigation for both psoriasis and gout.

Psoriasis Program (Phase 1 and 2a)

The initial clinical development of this compound focused on its immunomodulatory effects for the treatment of psoriasis, a T-cell mediated autoimmune disease.

-

Phase 1: A Phase 1 pharmacokinetic and safety study in healthy volunteers was initiated in late 2004.

-

Phase 2a: A Phase 2a randomized, double-blind, placebo-controlled, dose-ranging trial was conducted in patients with moderate to severe plaque psoriasis. The study met its primary objectives of safety and tolerability. However, detailed quantitative efficacy results from this trial are not publicly available.

Gout Program (Phase 2)

The primary clinical development program for this compound shifted to its uric acid-lowering effects for the treatment of gout. Several Phase 2 studies were conducted to evaluate its efficacy and safety, both as a monotherapy and as an add-on to allopurinol.

A randomized, double-blind, multi-center, placebo-controlled Phase 2 study with a factorial design was conducted to evaluate the urate-lowering activity and safety of various doses of this compound alone and in combination with different doses of allopurinol.[9]

| Study Parameter | Details | Reference |

| Study Design | Randomized, double-blind, multi-center, placebo-controlled, factorial design | [9] |

| Patient Population | 87 gout patients with serum uric acid (sUA) ≥ 8 mg/dL | [9] |

| Treatment Duration | 21 days | [9] |

| This compound Doses | 20 mg, 40 mg, 80 mg daily | [9] |

| Allopurinol Doses | 100 mg, 200 mg, 300 mg daily | [9] |

| Primary Endpoint | Change in sUA from baseline | [9] |

Key Findings:

-

A dose-response was observed for both this compound and allopurinol.[9]

-

The combination of this compound and allopurinol was superior to either drug alone in reducing sUA.[9]

-

The mean reduction in sUA in the combination groups ranged from 2.4 to 5.6 mg/dL.[9]

-

In five of the nine combination groups, ≥80% of patients achieved an sUA concentration of < 6 mg/dL.[9]

-

The combination therapy was generally safe and well-tolerated.[9]

A larger Phase 2b study was initiated to evaluate this compound as an add-on therapy in gout patients who did not respond adequately to allopurinol alone.

| Study Parameter | Details | Reference |

| Study Design | Randomized, double-blind, placebo-controlled, dose-response | |

| Patient Population | 279 gout patients with sUA ≥ 6.0 mg/dL on allopurinol 300 mg daily | [10] |

| Treatment Duration | 12 weeks, with a 52-week extension phase | [11] |

| This compound Doses | 5 mg, 10 mg, 20 mg, 40 mg daily (plus allopurinol 300 mg) | [8] |

| Primary Endpoint | Proportion of patients with sUA < 6 mg/dL at Day 85 |

Key Efficacy Results at 12 Weeks:

| Treatment Group | Proportion of Patients with sUA < 6 mg/dL | Reference |

| Placebo + Allopurinol 300 mg | 18% | [8] |

| This compound 5 mg + Allopurinol 300 mg | 33% - 49% (range across doses) | [8] |

| This compound 10 mg + Allopurinol 300 mg | 33% - 49% (range across doses) | [8] |

| This compound 20 mg + Allopurinol 300 mg | 33% - 49% (range across doses) | [8] |

| This compound 40 mg + Allopurinol 300 mg | 33% - 49% (range across doses) | [8] |

Key Efficacy Results at 52 Weeks (Extension Phase):

| Treatment Group | Proportion of Patients with sUA < 6 mg/dL | Reference |

| Placebo + Allopurinol 300 mg | 19% | [11] |

| This compound 5 mg + Allopurinol 300 mg | 45% | [11] |

| This compound 10 mg + Allopurinol 300 mg | 47% | [11] |

| This compound 20 mg + Allopurinol 300 mg | 64% | [11] |

Key Safety Findings:

-

This compound as an add-on therapy was generally safe and well-tolerated through 52 weeks.[11]

-

No unexpected adverse event signals were observed compared to placebo.[11]

-

A dose-dependent reduction in lymphocyte counts was observed, which plateaued by 12 weeks.[12]

-

Patients mounted a healthy immune response to a vaccine challenge, indicating preserved immune function.[11][12]

A small Phase 2 trial was conducted in gout patients with moderate renal impairment.

| Study Parameter | Details | Reference |

| Study Design | Randomized, placebo-controlled | [11] |

| Patient Population | 20 gout patients with moderate renal impairment | [11] |

| Treatment Duration | 12 weeks | [11] |

| This compound Doses | 5 mg, 10 mg daily (in combination with allopurinol 200 mg) | [11] |

Key Findings:

-

This compound was found to be safe for use in patients with mild to moderate renal impairment.[11]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific assays used in the this compound development program are proprietary to BioCryst Pharmaceuticals and are not publicly available. However, based on the published information and standard laboratory practices, the following methodologies were likely employed.

PNP Inhibition Assay

The IC50 of this compound for PNP was likely determined using a spectrophotometric or HPLC-based enzymatic assay. A common method involves monitoring the conversion of a substrate like inosine to hypoxanthine.

General Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human PNP is purified. A stock solution of the substrate (e.g., inosine) is prepared in an appropriate buffer.

-

Inhibitor Preparation: A dilution series of this compound is prepared.

-

Enzymatic Reaction: The reaction is initiated by adding the enzyme to a mixture containing the substrate, phosphate buffer, and varying concentrations of this compound.

-

Detection: The rate of hypoxanthine formation is measured over time. This can be done by:

-

Spectrophotometry: Coupling the reaction with xanthine oxidase, which converts hypoxanthine to uric acid, and measuring the increase in absorbance at 293 nm.

-

HPLC: Stopping the reaction at various time points and separating the substrate and product by reverse-phase HPLC, with detection by UV absorbance.

-

-

Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value.

Measurement of Serum Uric Acid

Serum uric acid levels in the clinical trials were likely measured using an enzymatic colorimetric method.

General Protocol Outline:

-

Sample Preparation: Serum samples are collected from patients.

-

Enzymatic Reaction: Uricase is used to catalyze the oxidation of uric acid to allantoin and hydrogen peroxide.

-

Colorimetric Detection: The hydrogen peroxide produced is then reacted with a chromogenic substrate in the presence of peroxidase to produce a colored product.

-

Measurement: The absorbance of the colored product is measured using a spectrophotometer, and the uric acid concentration is determined by comparison to a standard curve.

Measurement of Plasma Hypoxanthine and Xanthine

Plasma levels of hypoxanthine and xanthine were measured by a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[7][11]

General Protocol Outline:

-

Sample Collection and Stabilization: Blood samples are collected in heparin tubes containing a PNP inhibitor (e.g., BCX-34) to prevent ex vivo purine metabolism.[11] Plasma is then separated by centrifugation.

-

Sample Preparation: Plasma samples are deproteinized, typically by protein precipitation with a solvent like acetonitrile.

-

Internal Standards: Stable isotope-labeled internal standards ([15N2] xanthine and [D2] hypoxanthine) are added to the samples for accurate quantification.[11]

-

LC Separation: The prepared samples are injected onto an HPLC system, where hypoxanthine and xanthine are separated from other plasma components on a chromatographic column.

-

MS/MS Detection: The separated analytes are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-to-daughter ion transitions for hypoxanthine, xanthine, and their internal standards are monitored for quantification.

-

Data Analysis: The concentrations of hypoxanthine and xanthine in the samples are calculated based on the peak area ratios of the analytes to their respective internal standards, using a calibration curve.

The workflow for this analysis is depicted below.

Development Timeline and Discontinuation

The development of this compound followed a path from initial investigation in autoimmune disease to a more focused program in gout, which ultimately did not proceed to Phase 3.

Following the positive 52-week data from the Phase 2b study in 2012, BioCryst announced that this compound was a "Phase 3-ready asset" and that they were in discussions with potential partners for Phase 3 development and commercialization.[11] However, this compound does not appear in BioCryst's subsequent pipeline updates, and no Phase 3 trials were initiated. The reasons for the discontinuation of the program have not been publicly disclosed by the company.

Conclusion

This compound (BCX4208) represents a well-characterized, potent inhibitor of purine nucleoside phosphorylase that demonstrated significant promise as a novel therapy for gout. Its mechanism of action, complementary to existing treatments, and the positive results from its Phase 2 clinical program underscored its potential to address an unmet medical need in patients who do not respond adequately to xanthine oxidase inhibitors alone. The decision to halt its development after Phase 2, despite the positive data, highlights the complex considerations in late-stage drug development, which can include strategic, financial, and market landscape factors. The comprehensive data gathered on this compound, from its structure-based design to its clinical evaluation, provides a valuable and informative case study for the scientific and drug development community.

References

- 1. BioCryst Presents New Analyses of BCX4208 Phase 2 Studies in Patients with Gout at the Annual European Congress of Rheumatology | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 2. Potent orally bioavailable purine nucleoside phosphorylase inhibitor BCX-4208 induces apoptosis in B- and T-lymphocytes--a novel treatment approach for autoimmune diseases, organ transplantation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based drug design: inhibitors of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based design of inhibitors of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ir.biocryst.com [ir.biocryst.com]

- 8. researchgate.net [researchgate.net]

- 9. BioCryst Reports Positive Results From A Phase 2 Study Of BCX4208 Combined with Allopurinol in Patients with Gout | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 10. Study to Evaluate sUA Lowering Activity, Safety and Efficacy of Oral this compound Added to Allopurinol | Clinical Research Trial Listing [centerwatch.com]

- 11. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]

- 12. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Ulodesine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulodesine (also known as BCX4208) is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial in the purine salvage pathway.[1] By blocking PNP, this compound prevents the conversion of inosine and guanosine to hypoxanthine and guanine, respectively. This mechanism effectively reduces the production of uric acid, the final product of purine metabolism in humans, making this compound a therapeutic candidate for conditions characterized by hyperuricemia, most notably gout.[2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details of key experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive inhibition of purine nucleoside phosphorylase. This inhibition leads to a reduction in serum uric acid levels and a corresponding decrease in plasma concentrations of the uric acid precursors, hypoxanthine and xanthine.[4]

Enzyme Inhibition

This compound is a highly potent inhibitor of human PNP. In enzymatic assays, it has demonstrated inhibition in the low nanomolar range.[5]

Table 1: In Vitro PNP Inhibition

| Parameter | Value | Reference |

| IC50 (Human PNP) | 2.293 nM/L |

Clinical Pharmacodynamics

Clinical studies have consistently shown a dose-dependent reduction in serum uric acid (sUA) levels in patients with gout treated with this compound, both as a monotherapy and in combination with the xanthine oxidase inhibitor allopurinol.[4]

Table 2: Clinical Efficacy of this compound in Combination with Allopurinol (52-Week Phase 2b Study)

| This compound Daily Dose | Responder Rate* (%) | Placebo Responder Rate* (%) | Reference |

| 5 mg | 45 | 19 | |

| 10 mg | 47 | 19 | |

| 20 mg | 64 | 19 | |

| *Responder rate defined as the proportion of patients achieving a serum uric acid level of <6.0 mg/dL. |

Furthermore, treatment with this compound in gout patients already receiving allopurinol resulted in a dose-dependent reduction in plasma xanthine and hypoxanthine concentrations.[4]

Table 3: Mean Change from Baseline in Plasma Xanthine and Hypoxanthine (Day 85)

| Treatment Group | Mean Change in Xanthine (ng/mL) | Mean Change in Hypoxanthine (ng/mL) | Reference |

| Placebo + Allopurinol 300mg | Data not specified | Data not specified | [4] |

| This compound 5mg + Allopurinol 300mg | Dose-dependent reduction | Dose-dependent reduction | [4] |

| This compound 10mg + Allopurinol 300mg | Dose-dependent reduction | Dose-dependent reduction | [4] |

| This compound 20mg + Allopurinol 300mg | Dose-dependent reduction | Dose-dependent reduction | [4] |

| This compound 40mg + Allopurinol 300mg | Dose-dependent reduction | Dose-dependent reduction | [4] |

Note: The abstract mentions dose-dependent mean reductions but does not provide specific values for each dose group.[4]

Effects on Lymphocytes

A known effect of PNP inhibition is a reduction in lymphocyte counts. Clinical trials with this compound have shown a dose-related reduction in total lymphocyte and lymphocyte subset counts, which plateaued between weeks 8 and 12 of treatment.[6] Despite this, the incidence of infections was not significantly different from placebo, and patients mounted a healthy immune response to vaccination.[6]

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not extensively available in the public domain. However, clinical development programs for this compound have been conducted, suggesting that pharmacokinetic profiling has been performed.[7] Press releases from BioCryst Pharmaceuticals have mentioned that pharmacokinetic results from a Phase 2b trial were presented at a scientific congress, but the specific data from these presentations are not readily accessible.[7]

Based on available information, this compound is an orally administered, once-daily drug. Studies in human liver microsomes and hepatocytes suggest a low risk of drug-drug interactions mediated by cytochrome P450 enzymes.[5]

Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

A general protocol for determining the in vitro inhibitory activity of a compound like this compound against PNP involves a colorimetric or spectrophotometric assay.

Principle: The assay measures the activity of PNP by quantifying the production of hypoxanthine from the substrate inosine. The hypoxanthine is then converted to uric acid by xanthine oxidase, and the increase in absorbance at approximately 293 nm, corresponding to the formation of uric acid, is measured over time. The inhibitory effect of this compound is determined by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

Materials:

-

Recombinant human PNP enzyme

-

Inosine (substrate)

-

Xanthine oxidase (coupling enzyme)

-

Phosphate buffer

-

This compound (or other test inhibitors)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 293 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, inosine, and xanthine oxidase.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Add the PNP enzyme to initiate the reaction.

-

Immediately measure the absorbance at 293 nm in a kinetic mode at regular intervals.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Bioanalytical Method for this compound in Plasma

The quantification of this compound and its metabolites (hypoxanthine and xanthine) in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Principle: This method involves the separation of the analytes from plasma components using liquid chromatography, followed by their detection and quantification using a mass spectrometer. The high selectivity and sensitivity of LC-MS/MS allow for accurate measurement of drug and metabolite concentrations in complex biological matrices.

General Procedure:

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances. An internal standard (a stable isotope-labeled version of the analyte) is added to correct for variability in extraction and instrument response.

-

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a chromatographic column based on their physicochemical properties.

-

Mass Spectrometric Detection: The separated analytes are introduced into the mass spectrometer. They are ionized, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and the internal standard (Multiple Reaction Monitoring - MRM).

-

Quantification: The peak areas of the analytes are measured and compared to those of the internal standard. A calibration curve, prepared by spiking known concentrations of the analytes into a blank matrix, is used to determine the concentration of the analytes in the unknown samples.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting PNP within the purine metabolism pathway. This action occurs upstream of xanthine oxidase, the target of drugs like allopurinol.

Conclusion

This compound is a potent inhibitor of purine nucleoside phosphorylase with demonstrated clinical efficacy in reducing serum uric acid levels in patients with gout. Its mechanism of action, which is complementary to that of xanthine oxidase inhibitors, offers a promising therapeutic strategy. While detailed pharmacokinetic data are not widely available, the existing pharmacodynamic and clinical data support its continued investigation and potential use in the management of hyperuricemia. The experimental protocols outlined in this guide provide a framework for the continued study and analysis of this compound and similar compounds.

References

- 1. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (BCX4208) Long-Term Safety When Added to Allopurinol in the Chronic Management of Gout: A Phase 2 24-Week Blinded Safety Extension and Vaccine Challenge Study - ACR Meeting Abstracts [acrabstracts.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics and pharmacodynamics of peldesine (BCX-34), a purine nucleoside phosphorylase inhibitor, following single and multiple oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. BioCryst Presents Results from Its BCX4208 Gout Program at the Annual European Congress of Rheumatology | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

Ulodesine: A Deep Dive into its Function as a Purine Nucleoside Phosphorylase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ulodesine (formerly BCX4208) is a potent, orally administered inhibitor of the enzyme purine nucleoside phosphorylase (PNP). By targeting a key step in the purine salvage pathway, this compound modulates the levels of several critical metabolites, leading to two primary therapeutic effects: a reduction in serum uric acid and the induction of T-cell apoptosis. This dual mechanism of action has positioned this compound as a candidate for the treatment of hyperuricemia in gout and for T-cell mediated disorders. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining relevant experimental protocols, and visualizing the core pathways and workflows.

Introduction

Purine nucleoside phosphorylase (PNP) is a ubiquitous enzyme that plays a crucial role in the purine salvage pathway, a metabolic process that recycles purine bases. Genetic deficiency of PNP in humans leads to a profound T-cell immunodeficiency, highlighting the enzyme's importance in lymphocyte function. This observation provided the rationale for developing PNP inhibitors as therapeutic agents. This compound emerged as a promising small molecule inhibitor, designed to mimic the transition state of the PNP-catalyzed reaction, thereby blocking its activity with high specificity and potency. Its development has primarily focused on its potential as a treatment for gout, often in combination with existing therapies like allopurinol, and for its potential in treating T-cell malignancies.

Chemical and Physical Properties

This compound is a pyrrolopyrimidine derivative with the following properties:

| Property | Value |

| IUPAC Name | 7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

| Synonyms | BCX4208, DADMe-immucillin H |

| Molecular Formula | C₁₂H₁₆N₄O₃ |

| Molecular Weight | 264.28 g/mol |

| CAS Number | 548486-59-5 |

Mechanism of Action

The Role of Purine Nucleoside Phosphorylase (PNP)

PNP catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides, such as inosine and guanosine, as well as their deoxy counterparts, deoxyinosine and deoxyguanosine. This reaction yields the corresponding purine base (hypoxanthine or guanine) and (deoxy)ribose-1-phosphate. In the purine degradation pathway, hypoxanthine is further metabolized by xanthine oxidase to xanthine and then to uric acid, the final product of purine metabolism in humans.

This compound-Mediated PNP Inhibition

This compound acts as a potent and selective inhibitor of PNP. By binding to the active site of the enzyme, it prevents the conversion of inosine and guanosine to hypoxanthine and guanine. This inhibition has two major downstream consequences:

-

Reduction of Uric Acid Production: By blocking the formation of hypoxanthine, a direct precursor for xanthine oxidase, this compound effectively reduces the substrate pool for uric acid synthesis. This leads to a dose-dependent decrease in plasma concentrations of hypoxanthine, xanthine, and ultimately, serum uric acid (sUA).[1]

-

Induction of T-Cell Apoptosis: The inhibition of PNP leads to an accumulation of its substrates, particularly deoxyguanosine. In lymphocytes, deoxyguanosine is phosphorylated by deoxycytidine kinase to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP). Elevated intracellular concentrations of dGTP are cytotoxic to T-cells as it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This disruption of deoxynucleotide pools triggers apoptosis, leading to a reduction in T-cell populations. B-cells are largely unaffected due to lower levels of deoxycytidine kinase.

Quantitative Data

In Vitro Efficacy

This compound demonstrates potent inhibition of human purine nucleoside phosphorylase in enzymatic assays.

| Parameter | Value | Reference |

| IC₅₀ (PNP Inhibition) | 2.293 nM/L | [Source: MedchemExpress] |

Clinical Efficacy in Gout (Phase 2b Study: BCX4208-203)

A 12-week, randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound as an add-on therapy to allopurinol in patients with gout who did not achieve the target serum uric acid (sUA) level of <6.0 mg/dL on allopurinol alone.[1]

Table 1: Mean Change from Baseline in Plasma Xanthine and Hypoxanthine at Day 85

Note: The following data is referenced from a table in the cited source ACR Abstract 2012. The specific Least Squares Mean (LSM) and Standard Error of the Mean (SEM) values were presented in the original table but are not detailed in the abstract's text.[1]

| Treatment Group (daily) | N | Mean Change in Plasma Xanthine (ng/mL) | Mean Change in Plasma Hypoxanthine (ng/mL) |

| Placebo + Allopurinol 300mg | 40 | Data from source table | Data from source table |

| This compound 5mg + Allopurinol 300mg | 39 | Data from source table | Data from source table |

| This compound 10mg + Allopurinol 300mg | 38 | Data from source table | Data from source table |

| This compound 20mg + Allopurinol 300mg | 41 | Data from source table | Data from source table |

| This compound 40mg + Allopurinol 300mg | * | Data from source table | Data from source table |

The 40 mg arm was discontinued after a 24-week analysis in an extension of the study.

Table 2: sUA Response Rates at 52 Weeks (Phase 2b Extension Study)

In a 52-week extension of the Phase 2b trial, the following response rates (proportion of patients achieving sUA < 6.0 mg/dL) were observed.

| Treatment Group (daily) | Response Rate (%) |

| Placebo + Allopurinol 300mg | 19% |

| This compound 5mg + Allopurinol 300mg | 45% |

| This compound 10mg + Allopurinol 300mg | 47% |

| This compound 20mg + Allopurinol 300mg | 64% |

Effect on Lymphocyte Counts

In clinical trials, this compound demonstrated a dose-related reduction in total lymphocyte counts, which reached a plateau between weeks 8 and 12 of treatment.[2] This is consistent with its proposed mechanism of inducing T-cell apoptosis.

Experimental Protocols

PNP Enzyme Inhibition Assay (Colorimetric)

This protocol outlines a typical method for determining the inhibitory activity of a compound like this compound on PNP. The assay measures the production of uric acid in a coupled reaction.

Methodology:

-

Reagent Preparation:

-

Prepare a 1X PNP Assay Buffer.

-

Prepare a stock solution of the substrate, inosine.

-

Prepare a stock solution of the coupling enzyme, xanthine oxidase (developer).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a working solution of purified recombinant human PNP enzyme.

-

-

Assay Procedure:

-

In a UV-transparent 96-well plate, add the PNP assay buffer to all wells.

-

Add the various concentrations of this compound to the test wells. Add buffer only to the control (uninhibited) wells.

-

Add the PNP enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the inosine substrate to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 293 nm in kinetic mode for at least 30 minutes.

-

-

Data Analysis:

-

The rate of uric acid formation is determined from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited control.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Analysis of Plasma Hypoxanthine and Xanthine by LC-MS/MS

This protocol describes the method used in clinical trials to quantify the pharmacodynamic effect of this compound.[1]

Methodology:

-

Sample Collection and Preparation:

-

Collect blood samples at baseline and specified time points (e.g., Day 85) into heparin-containing tubes. Crucially, these tubes must also contain a PNP inhibitor (e.g., BCX34) to prevent ex vivo metabolism of purines.[1]

-

Centrifuge the blood samples to separate the plasma.

-

Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma. Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared supernatant into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Separate the analytes (hypoxanthine, xanthine) from other plasma components using an appropriate chromatography column (e.g., a HILIC column).

-

Detect and quantify the analytes using a mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of hypoxanthine and xanthine.

-

Use stable isotope-labeled internal standards (e.g., [¹⁵N₂]xanthine and [D₂]hypoxanthine) to account for matrix effects and variations in instrument response.[1]

-

Calculate the concentration of hypoxanthine and xanthine in the patient samples by comparing their peak areas to those of the internal standards and the standard curve.

-

T-Cell Proliferation Assay (CFSE-based)

This protocol is used to assess the functional consequence of PNP inhibition on T-lymphocyte proliferation.

Methodology:

-

Cell Preparation and Staining:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash and resuspend the cells in a protein-free buffer like PBS.

-

Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) dye at an appropriate concentration (e.g., 1-5 µM) for 10-15 minutes at 37°C. CFSE covalently labels intracellular proteins.

-

Quench the staining reaction by adding complete culture medium containing fetal bovine serum (FBS). Wash the cells multiple times to remove excess dye.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled PBMCs in a 96-well culture plate.

-

Add the necessary co-factors for the PNP inhibition effect: deoxyguanosine (e.g., 10 µM).

-

Add serial dilutions of this compound to the appropriate wells.

-

Stimulate T-cell proliferation using a mitogen (e.g., Phytohemagglutinin (PHA)) or specific T-cell activators (e.g., anti-CD3/CD28 beads).

-

Incubate the plate for 3 to 5 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the plate.

-

Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye to exclude dead cells.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by first gating on the live lymphocyte population, then on the T-cell subsets of interest.

-

Proliferation is measured by the progressive halving of CFSE fluorescence intensity with each cell division. The percentage of divided cells and the number of cell divisions can be quantified.

-

Conclusion

This compound is a well-characterized, potent inhibitor of purine nucleoside phosphorylase with a dual mechanism of action that impacts both purine metabolism and T-cell viability. Its ability to significantly lower serum uric acid levels, particularly in combination with xanthine oxidase inhibitors, has been demonstrated in clinical trials for gout. Concurrently, its mechanism of inducing T-cell-specific apoptosis underpins its potential for treating T-cell mediated diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with or investigating PNP inhibitors. The continued exploration of this compound and similar compounds may yield novel therapeutic strategies for a range of metabolic and immunological disorders.

References

- 1. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]

- 2. This compound (BCX4208) Long-Term Safety When Added to Allopurinol in the Chronic Management of Gout: A Phase 2 24-Week Blinded Safety Extension and Vaccine Challenge Study - ACR Meeting Abstracts [acrabstracts.org]

Ulodesine for the Treatment of Hyperuricemia and Gout: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulodesine (BCX4208) is a potent, orally administered inhibitor of purine nucleoside phosphorylase (PNP). By targeting PNP, an enzyme upstream of xanthine oxidase in the purine metabolism pathway, this compound reduces the production of uric acid. This novel mechanism of action presented a promising therapeutic approach for the management of hyperuricemia in patients with gout, particularly as an add-on therapy for those inadequately controlled on xanthine oxidase inhibitors such as allopurinol.

Phase 2 clinical trials demonstrated that this compound, in combination with allopurinol, resulted in a statistically significant, dose-dependent reduction in serum uric acid (sUA) levels. Efficacy was sustained in long-term extension studies. However, the development of this compound for gout was discontinued. While an official reason for the discontinuation has not been explicitly stated by the developer, BioCryst Pharmaceuticals, a dose-dependent reduction in lymphocyte counts was a recurring safety finding in clinical trials, leading to patient withdrawals at higher doses. This likely impacted the therapeutic window and overall risk-benefit profile of the drug, posing challenges for further development and commercialization.

This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, clinical efficacy, and safety profile, based on the information disclosed in clinical trial announcements and scientific abstracts.

Mechanism of Action

This compound is a purine nucleoside phosphorylase (PNP) inhibitor.[1] PNP is a key enzyme in the purine salvage pathway, catalyzing the phosphorolytic cleavage of purine nucleosides (inosine and guanosine) to their respective purine bases (hypoxanthine and guanine). These bases are subsequently converted to xanthine and then to uric acid by xanthine oxidase.

By inhibiting PNP, this compound blocks the formation of hypoxanthine and guanine, thereby reducing the substrate available for xanthine oxidase and ultimately decreasing the production of uric acid.[1] This mechanism is complementary to that of xanthine oxidase inhibitors.

Figure 1: this compound's inhibition of Purine Nucleoside Phosphorylase (PNP) in the purine metabolism pathway.

Non-Clinical Pharmacology

In vitro studies demonstrated that this compound is a potent inhibitor of PNP, with an IC50 value of 2.293 nM/L. In animal models, specifically a mouse model of hyperuricemia, intravenously administered this compound effectively eliminated the accumulation of uric acid in the blood.

Clinical Efficacy

This compound was evaluated in several Phase 2 clinical trials, both as a monotherapy and as an add-on therapy to allopurinol.

Phase 2b Combination Therapy with Allopurinol (12-Week Study)

A randomized, double-blind, placebo-controlled Phase 2b study enrolled 279 patients with gout who had an inadequate response to allopurinol 300 mg daily (sUA ≥6.0 mg/dL).[1] Patients were randomized to receive once-daily this compound (5 mg, 10 mg, 20 mg, or 40 mg) or placebo, in addition to their stable allopurinol dose. The primary endpoint was the proportion of patients achieving a sUA level <6.0 mg/dL at Day 85.

Table 1: Proportion of Patients Achieving sUA <6.0 mg/dL at 12 Weeks (Add-on to Allopurinol)

| Treatment Group (once daily) | N | Responder Rate (%) | p-value vs. Placebo |

| Placebo + Allopurinol 300 mg | 55 | 18 | - |

| This compound 5 mg + Allopurinol 300 mg | 56 | 45 | 0.004 |

| This compound 10 mg + Allopurinol 300 mg | 55 | 33 | 0.125 |

| This compound 20 mg + Allopurinol 300 mg | 56 | 39 | 0.021 |

| This compound 40 mg + Allopurinol 300 mg | 53 | 49 | <0.001 |

Source: BioCryst Pharmaceuticals, Inc. Press Release, October 5, 2011.

Long-Term Extension Study (Up to 52 Weeks)

A 52-week extension of the Phase 2b combination therapy trial was conducted.[1] The efficacy in reducing sUA levels was sustained over this period.

Table 2: Proportion of Patients Achieving sUA <6.0 mg/dL at 52 Weeks (Add-on to Allopurinol)

| Treatment Group (once daily) | Responder Rate (%) |

| Placebo + Allopurinol 300 mg | 19 |

| This compound 5 mg + Allopurinol 300 mg | 45 |

| This compound 10 mg + Allopurinol 300 mg | 47 |

| This compound 20 mg + Allopurinol 300 mg | 64 |

Source: BioCryst Pharmaceuticals, Inc. Press Release, July 24, 2012.[1]

Phase 2 Study in Patients with Moderate Renal Impairment

A 12-week Phase 2 trial evaluated the safety and efficacy of this compound in 20 patients with gout and moderate renal impairment.[1] Patients were randomized to receive placebo, 5 mg this compound, or 10 mg this compound, in combination with 200 mg of allopurinol daily. The study concluded that this compound could be used safely in this patient population.[1]

Clinical Safety and Tolerability

Across the Phase 2 program, this compound was generally reported as safe and well-tolerated when added to allopurinol.[1]

Adverse Events

In the 24-week extension study, total adverse event (AE) rates were comparable between the this compound and placebo groups.[2] Infectious AE rates were also similar across treatment arms, and no opportunistic infections were reported.[2]

Table 3: Adverse Event Rates at 24 Weeks (per 100 patient-months)

| Treatment Group | Total AEs | Infectious AEs |

| Placebo | 45.3 | 8.3 |

| This compound 5 mg | 33.8 | 6.3 |

| This compound 10 mg | 41.0 | 6.5 |

| This compound 20 mg | 41.3 | 7.3 |

| This compound 40 mg | 58.2 | 5.1 |

Source: ACR Abstract, 2012.[2]

Effects on Lymphocyte Counts

A dose-dependent reduction in total lymphocyte and lymphocyte subset counts was a consistent finding in the clinical development of this compound.[2] This effect appeared to plateau between weeks 8 and 12 of treatment.[2] The reduction in CD4+ cell counts was a key safety concern that led to protocol-specified study drug withdrawals.

Table 4: Patient Withdrawals due to Low CD4+ Cell Counts

| Study Duration | Treatment Group | Number of Withdrawals |

| 24 Weeks | This compound 20 mg | 4 |

| This compound 40 mg | 11 | |

| 52 Weeks | This compound 10 mg | 1 |

| This compound 20 mg | 4 | |

| This compound 40 mg | 12 |

Source: ACR Abstract, 2012; BioCryst Pharmaceuticals, Inc. Press Release, July 24, 2012.[1][2]

The 40 mg dose arm was discontinued after the 24-week analysis due to these findings.[1]

Gout Flares

In the 52-week extension study, the incidence of gout flares was low. Gout flares occurred in 7% of placebo-treated patients compared to a range of 9-21% in the this compound-treated groups.[1]

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic data for this compound from dedicated Phase 1 studies in healthy volunteers have not been published in full. The available information is primarily from pharmacodynamic assessments in patient studies.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of sUA. The clinical trials demonstrated a clear dose-response relationship in sUA lowering.[1]

Furthermore, in a 12-week study, this compound combined with allopurinol produced significant, dose-dependent reductions in plasma xanthine and hypoxanthine concentrations from baseline compared to placebo, confirming its mechanism of action.[3]

Table 5: Mean Plasma Xanthine and Hypoxanthine Concentrations at Baseline (on Allopurinol 300 mg/day)

| Analyte | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |

| Xanthine | 500 | 408 |

| Hypoxanthine | 301 | 293 |

Source: ACR Abstract.[3]

Experimental Protocols

Detailed, full-text publications of the this compound clinical trials are not available, which is common for discontinued drug candidates. The following protocol summaries are based on information from clinical trial registries and scientific abstracts.

Phase 2b Combination Therapy Study (BCX4208-203)

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: 278 adult patients with a diagnosis of gout and sUA ≥6.0 mg/dL despite at least two weeks of stable treatment with allopurinol 300 mg/day.

-

Intervention: Patients were randomized to receive oral this compound (5, 10, 20, or 40 mg/day) or placebo for 12 weeks, in addition to their ongoing allopurinol 300 mg/day.

-

Prophylaxis: All patients received gout flare prophylaxis with colchicine or naproxen.

-

Primary Endpoint: The proportion of subjects achieving sUA <6.0 mg/dL at Day 85.

-

Key Assessments: sUA levels were assessed at weeks 2, 4, 8, and 12. Safety assessments included monitoring of adverse events and clinical laboratory parameters, with specific attention to lymphocyte counts.

Figure 2: Workflow of the Phase 2b combination therapy trial of this compound with allopurinol.

Vaccine Challenge Study

-

Objective: To evaluate the immune response to vaccination in patients receiving this compound.

-

Methodology: At 16 or 20 weeks of treatment in the extension study, a subset of 84 subjects was vaccinated with tetanus toxoid (TT) and/or multivalent pneumococcal polysaccharide vaccine (PPSV). Antibody levels were measured before and 4 weeks after vaccination.

-

Results: The proportion of patients with adequate antibody responses was similar or greater in the this compound-treated groups compared to the placebo group, suggesting a maintained healthy immune response to vaccination.[2]

Analytical Methods

-

Xanthine and Hypoxanthine Measurement: Plasma concentrations of xanthine and hypoxanthine were analyzed by Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[3] Blood samples were collected in heparin tubes containing a PNP inhibitor (BCX34) to prevent ex vivo purine metabolism.[3] [15N2]-xanthine and [D2]-hypoxanthine were used as internal standards for quantification.[3]

Discontinuation of Development

BioCryst Pharmaceuticals completed the Phase 2 development program for this compound in 2012 and subsequently sought a partner for Phase 3 development and commercialization.[1] However, no Phase 3 trials were initiated, and the drug is no longer in the company's development pipeline. The dose-dependent reduction in lymphocyte counts, particularly CD4+ cells, which necessitated patient withdrawals at higher doses, was a significant safety finding that likely played a key role in the decision to halt further development.

Conclusion

This compound demonstrated a novel mechanism of action and showed promising efficacy in reducing serum uric acid levels in patients with gout, particularly in combination with allopurinol. The sustained sUA reduction over 52 weeks suggested its potential as a long-term management option. However, the dose-limiting toxicity of lymphopenia posed a significant challenge. This safety signal, coupled with the evolving landscape of gout therapeutics, likely contributed to the discontinuation of its clinical development. The data from the this compound program nonetheless provide valuable insights into the role of purine nucleoside phosphorylase in uric acid metabolism and the potential and challenges of targeting this enzyme for the treatment of hyperuricemia and gout.

References

- 1. This compound (BCX4208) Long-Term Safety When Added to Allopurinol in the Chronic Management of Gout: A Phase 2 24-Week Blinded Safety Extension and Vaccine Challenge Study - ACR Meeting Abstracts [acrabstracts.org]

- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 3. This compound (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]

Investigating Ulodesine as a Metabolic Immune Checkpoint Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulodesine (formerly BCX4208) is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial in the purine salvage pathway.[1][2] While initially investigated for conditions like gout, recent research has unveiled its potential as a metabolic immune checkpoint inhibitor, offering a novel approach to cancer immunotherapy.[3] This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and quantitative data associated with the investigation of this compound in this context. We will explore its mechanism of action, its impact on T-cell biology, and the signaling pathways it modulates. Detailed methodologies for key experiments are provided to facilitate further research and development.

Introduction: The Rationale for Targeting PNP in Immuno-Oncology

Metabolic checkpoints are emerging as critical regulators of immune cell function and antitumor immunity.[4][5][6][7] These checkpoints, which are molecular switches that control the metabolic status of cells, can dictate the development, differentiation, and function of T cells within the tumor microenvironment.[4][6] Purine nucleoside phosphorylase (PNP) has been identified as a novel metabolic immune checkpoint.[3]

PNP deficiency in humans leads to a severe immunodeficiency characterized by a profound T-cell lymphopenia, highlighting the enzyme's critical role in T-cell development and function.[8][9][10][11][12] The mechanism involves the accumulation of deoxyguanosine, which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP), a metabolite toxic to lymphocytes.[9]

Paradoxically, pharmacological inhibition of PNP with agents like this compound can lead to immune activation rather than suppression.[13] This has led to the investigation of PNP inhibitors as a new class of cancer immunotherapy.[14][15] this compound, with a low nanomolar IC50 value for PNP, is a promising candidate for this therapeutic approach.[1][16]

Mechanism of Action: From PNP Inhibition to Immune Activation

This compound is a selective inhibitor of purine nucleoside phosphorylase (PNP), acting upstream of xanthine oxidase in the purine metabolism pathway.[17] By blocking PNP, this compound prevents the conversion of (deoxy)inosine and (deoxy)guanosine to hypoxanthine and guanine, respectively.[2][9] This leads to an accumulation of guanosine and deoxyguanosine.

Recent studies have shown that this accumulation of guanosine and deoxyguanosine can activate Toll-like receptor 7 (TLR7), a pattern recognition receptor involved in the innate immune response. This activation in B lymphocytes and macrophages triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and the expansion of germinal center B-cells and follicular helper T-cells.[3] This positions PNP as a critical metabolic immune checkpoint.

Signaling Pathway: PNP Inhibition and TLR7 Activation

The proposed signaling pathway for this compound's action as ametabolic immune checkpoint inhibitor is as follows:

Figure 1: Signaling pathway of this compound as a metabolic immune checkpoint inhibitor.

Data Presentation: Quantitative Effects on Immune Modulation

While comprehensive quantitative data on the specific immunomodulatory effects of this compound are not extensively available in the public domain, preclinical studies with the similar PNP inhibitor, Forodesine, provide valuable insights into the expected effects. It is important to note that the magnitude of these effects may differ with this compound.

Table 1: Effect of PNP Inhibition on Intracellular dGTP Levels

| Cell Type | Treatment | dGTP Accumulation (fold change vs. control) | Reference |

| T-cell Leukemia lines | Forodesine + Deoxyguanosine | 10 - 50 | [15] |

| B-cell ALL lymphoblasts | Forodesine + Deoxyguanosine | Time-dependent increase | [5][8] |

| Chronic Lymphocytic Leukemia (CLL) cells | Forodesine + Deoxyguanosine | Variable, up to 100 | [6] |

Table 2: Effects of PNP Inhibition on T-Cell Subsets (Representative Data)

Note: Specific data for this compound's effect on T follicular helper (Tfh) and germinal center (GC) B cells is limited. The following represents expected changes based on the proposed mechanism of action.

| Cell Population | Expected Change with this compound Treatment | Rationale |

| T follicular helper (Tfh) cells | Increase | TLR7 activation promotes immune activation, including the expansion of cells that support B-cell responses.[3] |

| Germinal Center (GC) B cells | Increase | Enhanced Tfh cell help drives the expansion of GC B cells.[3] |

| CD4+ T-cells | Dose-dependent reduction (at higher, sustained doses) | Accumulation of dGTP can be toxic to proliferating T-cells. Clinical trials with this compound for gout showed dose-dependent reductions in lymphocyte counts. |

| CD8+ T-cells | Potential for activation and expansion | As part of a general immune activation, cytotoxic T-lymphocyte responses may be enhanced. |

Table 3: Anticipated Cytokine Profile Changes with this compound Treatment

| Cytokine | Expected Change | Rationale |

| IFN-α | Increase | A key cytokine produced downstream of TLR7 activation.[18][19] |

| TNF-α | Increase | Pro-inflammatory cytokine associated with TLR-mediated immune activation. |

| IL-6 | Increase | Pro-inflammatory cytokine associated with TLR-mediated immune activation. |

| IL-2 | Variable | May increase with T-cell activation but could be limited by dGTP-mediated effects on T-cell proliferation. |

| IFN-γ | Increase | Indicates a Th1-polarizing immune response, beneficial for anti-tumor immunity. |

Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a method to measure PNP activity in cell or tissue lysates.

A. Principle: PNP catalyzes the conversion of inosine to hypoxanthine. Hypoxanthine is then converted to uric acid by a developer enzyme, which can be measured by absorbance at 293 nm.

B. Materials:

-

PNP Assay Buffer

-

Developer Enzyme

-

Inosine Substrate

-

Hypoxanthine Standard

-

96-well UV-transparent plate

-

Spectrophotometer

-

Protease Inhibitor Cocktail

C. Sample Preparation:

-

Tissue Lysate: Homogenize ~100 mg of tissue in 300 µL of cold 1x PNP Assay Buffer containing protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Cell Lysate: Resuspend 1-5 x 10^6 cells in 150-300 µL of cold 1x PNP Assay Buffer with protease inhibitors. Disrupt cells by pipetting or sonication. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

D. Assay Procedure:

-

Prepare a Hypoxanthine Standard curve (0 to 10 nmol/well).

-

Add 2-50 µL of sample lysate to the wells. Adjust the volume to 50 µL with PNP Assay Buffer.

-

Prepare a reaction mix containing PNP Assay Buffer, Developer, and Inosine Substrate.

-

Add 50 µL of the reaction mix to each well.

-

Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at room temperature.

-

Calculate the PNP activity based on the rate of uric acid production, using the Hypoxanthine standard curve for quantification.

Measurement of Intracellular dGTP Levels

This protocol describes a general method for extracting and quantifying intracellular dGTP.

A. Principle: Cellular nucleotides are extracted and then quantified using methods such as HPLC-MS/MS or enzymatic assays.

B. Materials:

-

60% Methanol (pre-chilled to -20°C)

-

Centrifuge

-

Speed vacuum concentrator

-

HPLC-MS/MS system or DNA polymerase-based assay kit

C. Procedure:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in cold 60% methanol and incubate at -20°C overnight to extract nucleotides.

-

Centrifuge to pellet cell debris.

-

Transfer the supernatant containing the nucleotides to a new tube.

-

Evaporate the methanol using a speed vacuum concentrator.

-

Resuspend the nucleotide pellet in an appropriate buffer for analysis.

-

Quantify dGTP levels using a validated method like LC-MS/MS, which offers high specificity and sensitivity.

Flow Cytometry Analysis of T Follicular Helper (Tfh) and Germinal Center (GC) B Cells

This protocol provides a general workflow for the identification and quantification of Tfh and GC B cells from lymphoid tissues.

A. Principle: Specific cell surface and intracellular markers are used to identify Tfh (CD4+CXCR5+PD-1+) and GC B cells (B220+GL7+Fas+) by multi-color flow cytometry.

B. Materials:

-

Single-cell suspension from spleen or lymph nodes

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against:

-

CD4

-

CXCR5

-

PD-1

-

B220

-

GL7

-

Fas

-

-

Fixation/Permeabilization buffers (if staining for intracellular markers like Bcl6 for Tfh cells)

-

Flow cytometer

C. Experimental Workflow:

Figure 2: Experimental workflow for Tfh and GC B cell analysis by flow cytometry.

Conclusion and Future Directions

This compound represents a promising new agent in the field of immuno-oncology, acting through the novel mechanism of metabolic immune checkpoint inhibition. By targeting PNP, this compound has the potential to activate the innate immune system and drive a robust anti-tumor response. The information and protocols provided in this guide are intended to serve as a resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other PNP inhibitors.